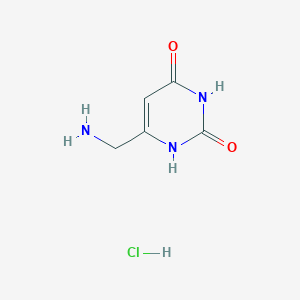![molecular formula C7H13BrClN B1377105 2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride CAS No. 1432679-02-1](/img/structure/B1377105.png)
2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride is complex due to its bicyclic nature. The ChemSpider database provides some information on similar compounds, such as (2S)-2-Bromobicyclo[2.2.1]heptane and (1S,2R,4S)-2-Bromobicyclo[2.2.1]heptan-1-amine , which might share structural similarities.Wissenschaftliche Forschungsanwendungen
Synthesis and Stereochemistry
- The synthesis of related compounds such as 3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine hydrochloride, involving protection of the amine and chiral chromatography, has been developed. This process also includes determining the absolute configuration using various methods like Mosher's amide method, VCD spectroscopy, and X-ray crystallography (Chamberlain et al., 2021).
Chemical Reactions and Transformations
- Research on 1-phenyltricyclo[4.1.0.02.7]heptane, which is structurally related, shows its reaction with various reagents leading to products with a norpinane structure. This includes studies on stereo-selectivity and product configuration upon reduction (Vasin et al., 2016).
- The photorearrangement of 2-cyanobicyclo[2.2.1]hept-2-ene has been studied, highlighting potential photochemically allowed processes involving sigmatropic shifts (Akhtar et al., 1982).
Advanced Organic Synthesis
- The compound (±)-2-exo-amino-6-endo-(methylthio)bicyclo[2.2.1]heptane-2-endo-carboxylic acid, a conformationally restricted methionine analogue, was synthesized. This involved amination, hydrolysis, and spectroscopic analysis, demonstrating the utility of such bicyclic compounds in creating complex molecules (Glass et al., 1990).
Catalytic and Reaction Mechanisms
- Studies on the reaction of gem-dihalocyclopropanes with activated magnesium at low temperatures have been conducted. This includes the reaction of related compounds like 7-bromo-7-chlorobicyclo[4.1.0]heptane, demonstrating the reactivity of such bicyclic halides (Ando et al., 1981).
Eigenschaften
IUPAC Name |
2-bromobicyclo[2.2.1]heptan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN.ClH/c8-6-3-5-1-2-7(6,9)4-5;/h5-6H,1-4,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSLQBXHTJFEDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CC2Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride | |
CAS RN |
1432679-02-1 | |
| Record name | Bicyclo[2.2.1]heptan-1-amine, 2-bromo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432679-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B1377027.png)



![1-(Benzo[D]thiazol-2-YL)cyclopropanecarbonitrile](/img/structure/B1377035.png)


![3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine](/img/structure/B1377041.png)


